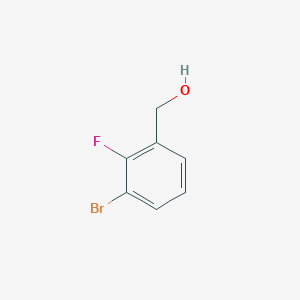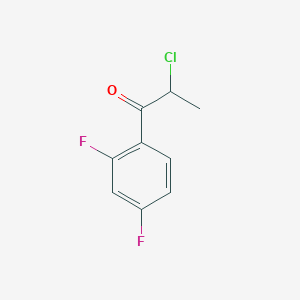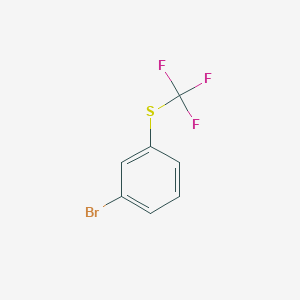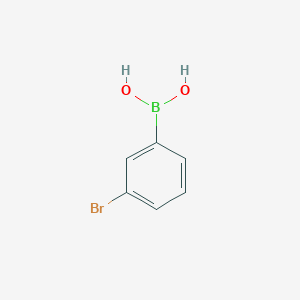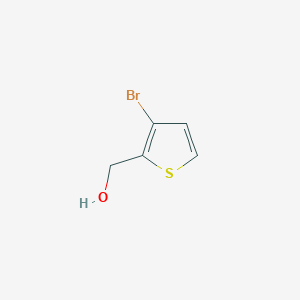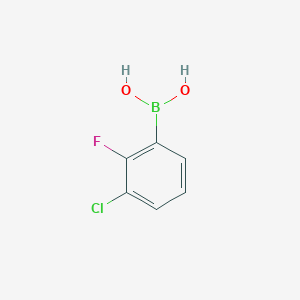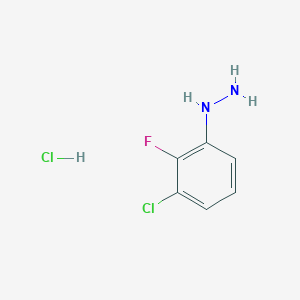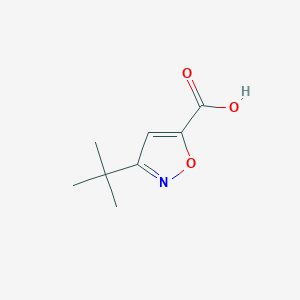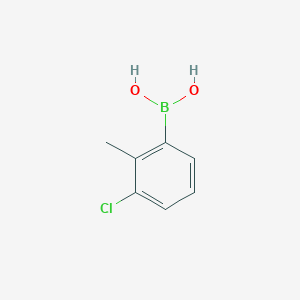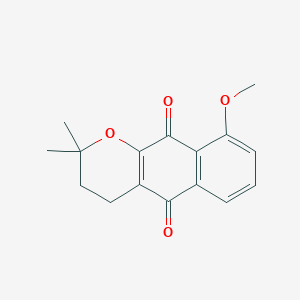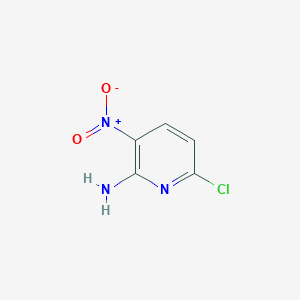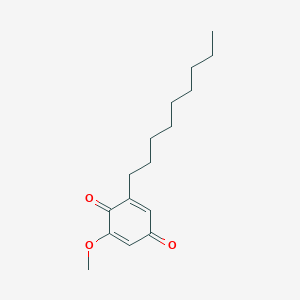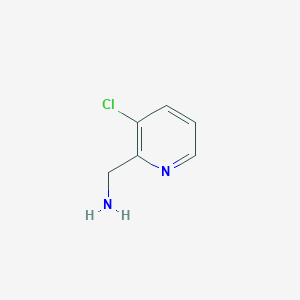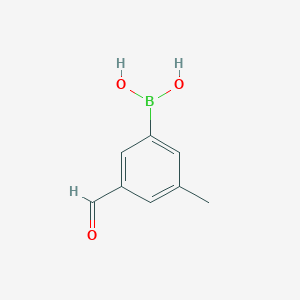
(3-Formyl-5-methylphenyl)boronic acid
描述
(3-Formyl-5-methylphenyl)boronic acid is a functionalized boronic acid derivative. While the specific compound is not directly discussed in the provided papers, related compounds such as 3-formylphenylboronic acid have been studied. The molecule of 3-formylphenylboronic acid is planar, and the formyl group is coplanar with the benzene ring, which does not significantly influence the distortion of the ring. However, the formyl group has a strong influence on the crystal packing .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves metalation reactions followed by treatment with a boron source. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of steps including lithium-bromine exchange and addition of trimethyl borate . Similarly, aryl boronic acids can be obtained by metalation-B(OMe)3 or metalation silylation-ipso borodesilylation sequences .
Molecular Structure Analysis
X-ray analyses of functionalized 2-formylphenylboronic acids and their tautomeric 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles revealed diverse solid-state molecular structures. These structures range from a planar open form to a twisted conformer and a cyclic oxaborole derivative . The geometry of the boronic acid group in these compounds is typical, and the formyl group's orientation can influence the overall molecular conformation .
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions. They can undergo tautomeric rearrangements in solution , and they are used in regioselective alkylation of heteroaromatic compounds, where they act as temporary regiocontrollers . Additionally, boronic acids are known for their ability to bind to diols, which is significant for diol and carbohydrate recognition .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their functional groups. For instance, the pKa value of amino-3-fluorophenyl boronic acid is relatively low, which is advantageous for applications at physiological pH . The formyl group in 3-formylphenylboronic acid affects the crystal packing due to its planarity and coplanarity with the benzene ring . Boronic acids are also recognized for their role in the construction of complex molecular architectures and polymeric materials, utilizing reversible condensation reactions .
科学研究应用
Organic Synthesis Applications
Boronic acids, including derivatives like (3-Formyl-5-methylphenyl)boronic acid, play a pivotal role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for creating complex organic compounds, including olefins, styrenes, and biphenyl derivatives. The ease of forming carbon-carbon bonds using boronic acids under mild conditions has revolutionized the synthesis of pharmaceuticals, agrochemicals, and organic materials. For example, the synthesis of heterocyclic boronic acids demonstrates their utility in creating biologically active compounds and their important role in the Suzuki reaction for constructing biphenyl structures, a key component in many organic molecules and materials (Tyrrell & Brookes, 2003).
Materials Science and Polymer Chemistry
Boronic acid derivatives are extensively explored for their potential in materials science, especially in the development of responsive and smart materials. The reversible covalent bonding with diols allows for the creation of dynamic covalent polymers and hydrogels, which can respond to external stimuli such as pH, glucose concentration, and temperature. This property is particularly relevant in the design of glucose-responsive insulin delivery systems, where the interaction between boronic acids and diols can regulate the swelling of the delivery system, thereby controlling the release of insulin (N. Siddiqui et al., 2016).
Sensing Applications
Boronic acids are also utilized in the development of chemosensors, thanks to their ability to bind reversibly with diols, a feature that enables the detection of saccharides and other biologically relevant molecules. This reversible binding is exploited in glucose sensors, among other applications, where the selective recognition of glucose over other saccharides can be achieved through the design of boronic acid-based receptors. These sensors are vital for monitoring glucose levels in diabetic patients and have implications in other diagnostic applications (S. Huang et al., 2012).
Environmental and Biological Sensing
The affinity of boronic acids for diols has been applied in environmental and biological sensing, for instance, in detecting bacterial presence through the interaction of boronic acids with diol groups on bacterial cell walls. This approach offers a robust and cost-effective method for bacterial detection in various types of water, demonstrating the versatility of boronic acids in sensing applications beyond glucose detection (Rodtichoti Wannapob et al., 2010).
安全和危害
属性
IUPAC Name |
(3-formyl-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLUNCVVBZUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584489 | |
| Record name | (3-Formyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Formyl-5-methylphenyl)boronic acid | |
CAS RN |
870777-33-6 | |
| Record name | B-(3-Formyl-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



